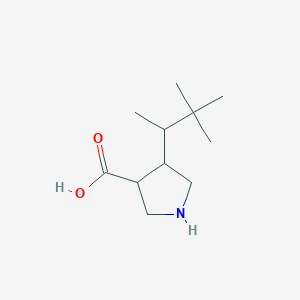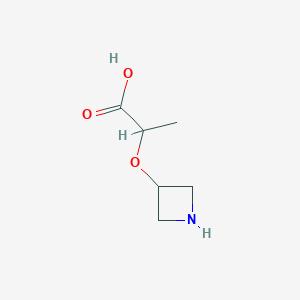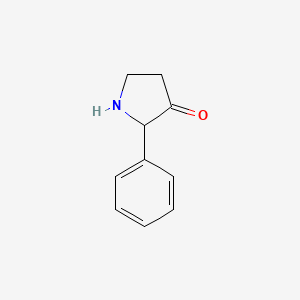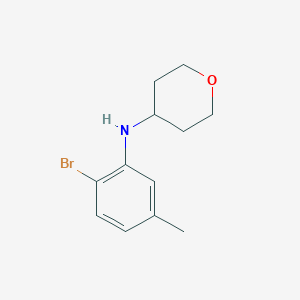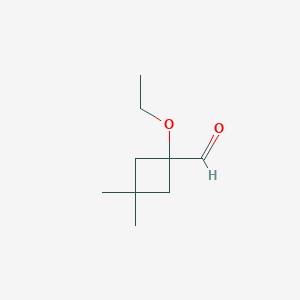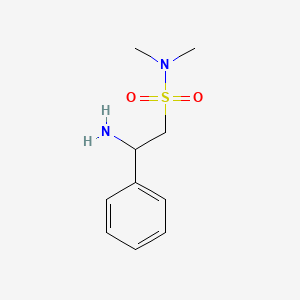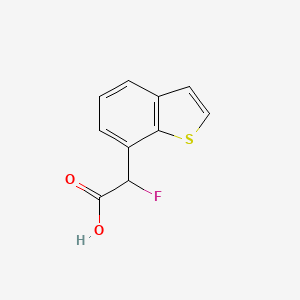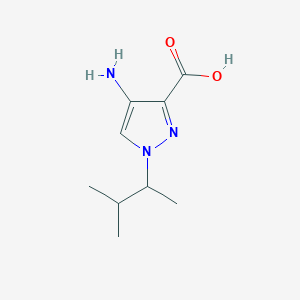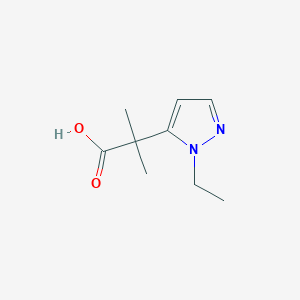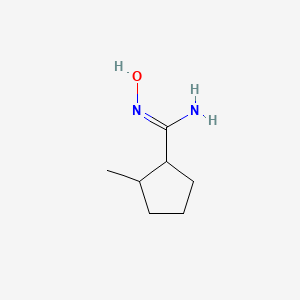
(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide typically involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired carboximidamide compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride to facilitate the rearrangement.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-methylcyclopentanone.
Reduction: 2-methylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where enzyme inhibition is beneficial.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-Hydroxy-2-methylcyclohexane-1-carboximidamide: Similar structure but with a cyclohexane ring.
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-6(5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI Key |
BKHYARIBZAMXSI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC1/C(=N/O)/N |
Canonical SMILES |
CC1CCCC1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
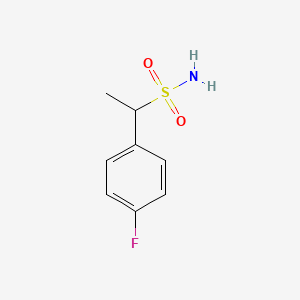
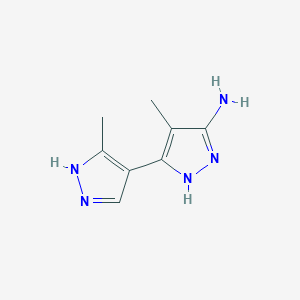
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
